NSDB 211 is an ammonium betaine derivative of propanesulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles.
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
CAS No.: 38880-58-9
Cat. No.: VC20792999
Molecular Formula: C₇H₁₇NO₄S
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate - 38880-58-9](/images/no_structure.jpg)
Specification
CAS No. | 38880-58-9 |
---|---|
Molecular Formula | C₇H₁₇NO₄S |
Molecular Weight | 229.3 g/mol |
IUPAC Name | 2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide |
Standard InChI | InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2 |
Standard InChI Key | QDYXZZUKRVDVEQ-UHFFFAOYSA-N |
SMILES | C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] |
Canonical SMILES | C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] |
Introduction
Overview of 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB 211, is a quaternary ammonium compound derived from propanesulfonic acid. It is categorized as a sulfobetaine, which is characterized by its zwitterionic nature, possessing both positive and negative charges within the same molecule. This compound is notable for its application in biochemical research, particularly in protein handling and stabilization due to its non-detergent properties.
Chemical Identifiers
Identifier | Value |
---|---|
CAS Number | 38880-58-9 |
Molecular Formula | C₇H₁₈NO₄S⁺ |
Molecular Weight | 212.284 g/mol |
IUPAC Name | 3-[dimethyl(2-oxonioethyl)azaniumyl]propane-1-sulfonate |
PubChem CID | 102269415 |
InChI Key | CNXPCGBLGHKAIL-UHFFFAOYSA-O |
Applications and Research Findings
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate is primarily used in biochemical research due to its unique properties:
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Non-detergent Sulfobetaine: Unlike traditional detergents, this compound does not aggregate to form micelles, which makes it ideal for applications where protein integrity must be maintained.
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Protein Stabilization: It has been shown to stabilize proteins during purification processes and in storage, reducing the risk of denaturation.
Research Studies
Several studies have highlighted the effectiveness of NDSB 211 in various biochemical contexts:
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Protein Purification: Research indicates that NDSB 211 can enhance the yield and purity of proteins extracted from biological samples by preventing aggregation and maintaining solubility .
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Cell Culture Applications: In cell culture systems, it has been observed that this compound can improve cell viability and growth rates, particularly in sensitive cell lines .
Safety and Handling
While 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate is generally considered safe for use in laboratory settings, standard safety precautions should be observed:
Hazard Information
Hazard Statement | Description |
---|---|
Signal Word | Danger |
Hazard Statements | H314: Causes severe skin burns and eye damage |
Precautionary Statements | P280: Wear protective gloves/eye protection; P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Storage Conditions
The compound should be stored in a cool, dry place, away from direct sunlight, to maintain its stability.
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